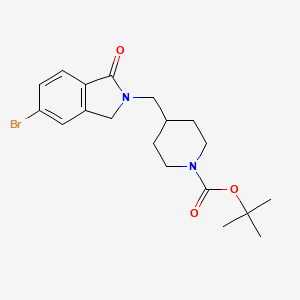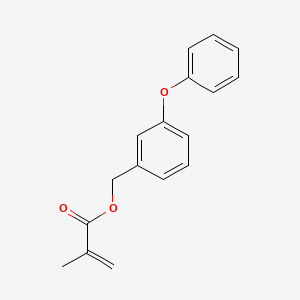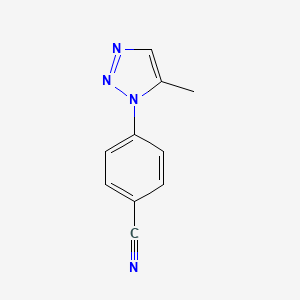
4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, materials science, and chemical biology. The structure of this compound consists of a benzonitrile moiety attached to a 1,2,3-triazole ring, which is further substituted with a methyl group at the 5-position.
准备方法
The synthesis of 4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, making it a popular choice for the synthesis of 1,2,3-triazoles. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring .
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and yield of the synthesis process.
化学反应分析
4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction of the nitrile group can lead to the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as inhibitors of specific enzymes and receptors.
作用机制
The mechanism of action of 4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring and nitrile group play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
相似化合物的比较
4-(5-Methyl-1H-1,2,3-triazol-1-YL)benzonitrile can be compared with other similar compounds, such as:
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: This compound also contains a 1,2,3-triazole ring and exhibits similar biological activities.
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: Another triazole derivative with notable antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H8N4 |
|---|---|
分子量 |
184.20 g/mol |
IUPAC 名称 |
4-(5-methyltriazol-1-yl)benzonitrile |
InChI |
InChI=1S/C10H8N4/c1-8-7-12-13-14(8)10-4-2-9(6-11)3-5-10/h2-5,7H,1H3 |
InChI 键 |
MCAKXCVGYAXYRC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



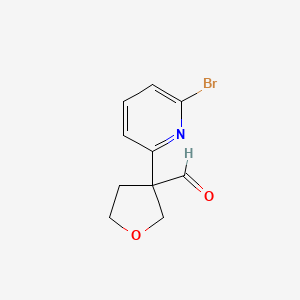


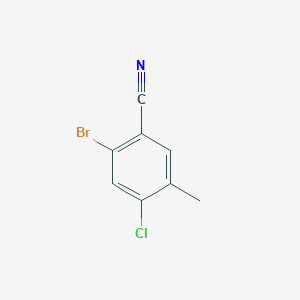
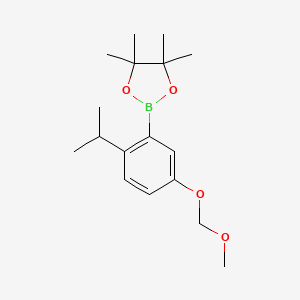
![1,3-Dimethyl-1,5-dihydro-2H-cyclohepta[4,5]furo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B13934849.png)
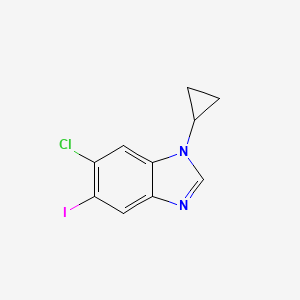
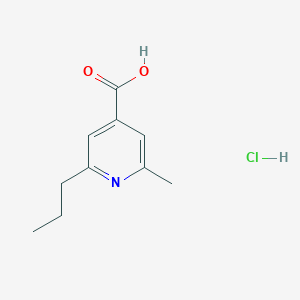
![6-nitro-9H-pyrido[3,4-b]indole](/img/structure/B13934878.png)

